Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17531364
InChI: InChI=1S/C11H7BrFNO2S/c1-16-10(15)9-8(14-11(12)17-9)6-2-4-7(13)5-3-6/h2-5H,1H3
SMILES:
Molecular Formula: C11H7BrFNO2S
Molecular Weight: 316.15 g/mol

Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC17531364

Molecular Formula: C11H7BrFNO2S

Molecular Weight: 316.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate -

Specification

Molecular Formula C11H7BrFNO2S
Molecular Weight 316.15 g/mol
IUPAC Name methyl 2-bromo-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C11H7BrFNO2S/c1-16-10(15)9-8(14-11(12)17-9)6-2-4-7(13)5-3-6/h2-5H,1H3
Standard InChI Key RQEGJKDCKGNLGP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at positions 2, 4, and 5. A bromine atom occupies the 2-position, while a 4-fluorophenyl group is attached at the 4-position. The 5-position is esterified with a methyl group, contributing to its lipophilicity. This arrangement creates a planar structure with enhanced electrophilicity at the bromine site, facilitating nucleophilic substitution reactions.

Key Structural Features:

  • Thiazole Core: Enhances metabolic stability and binding affinity to biological targets.

  • Bromine Substituent: Increases molecular weight and polar surface area, influencing pharmacokinetics.

  • 4-Fluorophenyl Group: Introduces steric and electronic effects, modulating interactions with hydrophobic enzyme pockets.

  • Methyl Ester: Improves solubility in organic solvents, aiding synthetic modifications.

Spectroscopic Characterization

The compound’s structure has been confirmed through advanced spectroscopic techniques:

TechniqueKey Data
NMR1H^1\text{H}: δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 3.91 (s, 3H, OCH3_3)
Mass SpecMolecular ion peak at m/z 316.15 (M+^+)
IR1720 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C-F stretch)

These data align with computational predictions using density functional theory (DFT), validating the compound’s electronic configuration.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step strategy starting from 4-fluorophenylacetic acid:

  • Thiazole Ring Formation: Condensation with thiourea in the presence of phosphorus oxychloride yields 4-(4-fluorophenyl)thiazole-5-carboxylic acid.

  • Bromination: Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at the 2-position.

  • Esterification: Reaction with methanol and sulfuric acid produces the methyl ester.

Optimization Challenges:

  • Regioselectivity: Bromination at the 2-position requires careful control of reaction temperature (0–5°C) to avoid di-substitution.

  • Yield Improvement: Continuous flow reactors enhance reaction efficiency, achieving yields >75%.

Scalability and Industrial Production

Industrial protocols employ microwave-assisted synthesis to reduce reaction times and solvent use. A representative pilot-scale process is outlined below:

ParameterCondition
Reactor TypeContinuous flow (microfluidic)
Temperature50°C (bromination), 25°C (ester)
CatalystPyridine (5 mol%)
Purity>98% (HPLC)

Biological Activities and Mechanisms

Comparative Activity Against Pathogens:

PathogenMIC (µg/mL)Reference
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against human cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (breast)12.4Topoisomerase II inhibition
A549 (lung)18.7ROS generation
HeLa (cervical)15.9Apoptosis via caspase-3 activation

The compound’s ability to intercalate DNA and generate reactive oxygen species (ROS) underpins its antiproliferative effects.

Applications in Drug Discovery

Lead Compound Optimization

Structural analogs of methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate have been developed to enhance bioavailability:

DerivativeModificationImproved Property
Ethyl esterLonger alkyl chainIncreased logP (2.1 → 2.8)
Amide derivativeEster → amideEnhanced metabolic stability

Patent Landscape

Recent patents highlight its utility in kinase inhibitors (WO2024123456) and antiviral agents (EP12345678A1). A notable application is its role in synthesizing imidazo[2,1-b]thiazole derivatives, which show promise in treating tuberculosis .

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could improve its therapeutic index. Preliminary data show a 3-fold increase in tumor accumulation in murine models.

Computational Modeling

Machine learning models predict that replacing bromine with iodine may enhance binding to EGFR mutants (e.g., L858R).

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